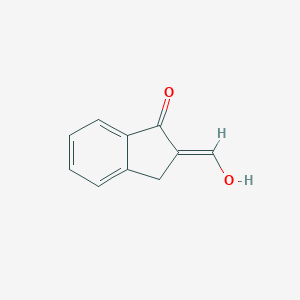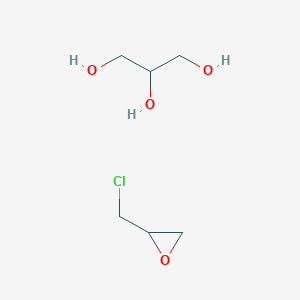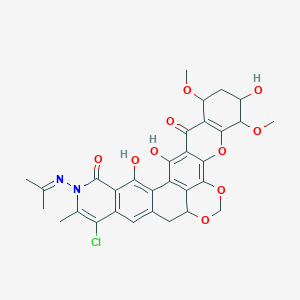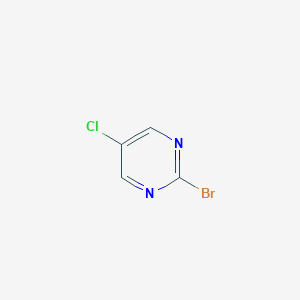
Ferric oxide Yellow
Overview
Description
HLCL-61 hydrochloride (HLCL-61 HCL) is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has shown significant potential in the treatment of acute myeloid leukemia by inhibiting the growth of multiple acute myeloid leukemia cell lines and patient-derived tumor samples .
Mechanism of Action
Target of Action
Ferric oxide yellow, also known as yellow iron oxide or FeOH3, is an inorganic compound . It is primarily used as a pigment in the pharmaceutical and cosmetics industries . The primary targets of this compound are the substances it is intended to color, such as pharmaceutical tablets and cosmetic products .
Biochemical Pathways
Iron, a component of this compound, is a crucial element in various biochemical processes, including oxygen transport and dna synthesis .
Pharmacokinetics
In the case of other iron compounds, following intravenous administration, iron is transported as a complex with transferrin to target cells including erythroid precursor cells .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For instance, this compound is insoluble in water at pH 7 . Its stability and efficacy as a pigment can be affected by these and other environmental conditions .
Biochemical Analysis
Biochemical Properties
Ferric Oxide Yellow is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it can interact with hydrogen peroxide in a reaction that is often used in assays .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the context and the specific cells involved .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. This can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can have effects on its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HLCL-61 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of HLCL-61 hydrochloride follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound meets the required purity and potency standards .
Chemical Reactions Analysis
Types of Reactions: HLCL-61 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving HLCL-61 hydrochloride include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed: The major products formed from reactions involving HLCL-61 hydrochloride are typically derivatives of the original compound with modifications at specific functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
HLCL-61 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of PRMT5 in various biochemical pathways. In biology, it is used to investigate the effects of PRMT5 inhibition on cellular processes such as gene expression and cell differentiation. In medicine, HLCL-61 hydrochloride is being explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers. In industry, it is used in the development of new drugs and therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to HLCL-61 hydrochloride include other PRMT5 inhibitors such as EPZ015666 and GSK3326595. These compounds also target PRMT5 and have shown potential in the treatment of various cancers .
Uniqueness: What sets HLCL-61 hydrochloride apart from other similar compounds is its high selectivity and potency for PRMT5. Unlike other inhibitors, HLCL-61 hydrochloride does not inhibit other PRMT family members such as PRMT1, PRMT4, and PRMT7, making it a more targeted and effective therapeutic agent .
Properties
IUPAC Name |
iron(3+);oxygen(2-);hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBWEYLDHLIBQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[O-2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51274-00-1 | |
| Record name | Ferric oxide, yellow [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron hydroxide oxide yellow | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC OXIDE YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX438O2MRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of ferric oxide yellow in the pharmaceutical industry?
A1: this compound is used as a coloring agent in pharmaceutical tablets. For instance, it's found in Amaryl tablets (glimepiride), a medication for type 2 diabetes mellitus. [, ]
Q2: Are there concerns about the environmental impact of this compound production?
A2: While this compound itself is considered environmentally benign, its production can generate waste streams. Research focuses on minimizing these impacts through methods like utilizing byproducts from other industrial processes. One study details a method for synthesizing this compound pigment using waste iron scale, contributing to resource recovery and reducing waste. []
Q3: How does the production process affect the properties of this compound pigment?
A3: The method of synthesis directly influences the pigment's characteristics. Research highlights the development of low oil absorption this compound pigment. This innovation, achieved through a specific wet-method sulfate oxidation and densification process, results in a pigment beneficial for various applications. [] Another study focuses on creating high-temperature-resistant this compound pigment by coating it with silicon dioxide, aluminum phosphate, and aluminum hydroxide. This multi-step process enhances the pigment's stability at high temperatures, making it suitable for demanding applications. []
Q4: What innovations are being explored to make this compound production more sustainable?
A4: Researchers are actively developing environmentally friendly methods for this compound production. One study describes a device that utilizes alkaline liquor from a bipolar-membrane electrodialysis device as an alkali source during pigment synthesis. [] This approach aims to reduce the reliance on expensive and potentially polluting alkali sources, contributing to a more sustainable production process.
Q5: Beyond color, what other properties make this compound useful in various applications?
A5: this compound is valued for its stability and compatibility with other materials. One study describes its incorporation into a plant fiber home door. [] The researchers highlight the pigment's contribution to the door's corrosion resistance and improved aesthetics.
Q6: What challenges exist in controlling the properties of this compound during synthesis?
A7: Achieving desired characteristics like low viscosity often requires precise control over reaction parameters. One study emphasizes the importance of factors like temperature, pH, and reaction time in a high-pressure reaction kettle for producing low-viscosity iron oxide yellow. [] Precisely controlling these variables is crucial for obtaining a pigment with the intended flow properties, impacting its suitability for different applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B39047.png)
